Cas no 936727-05-8 (Lumacaftor)

Lumacaftor structure
Lumacaftor structure
Produktname:Lumacaftor
CAS-Nr.:936727-05-8
MF:C24H18F2N2O5
MW:452.406933307648
MDL:MFCD16659051
CID:822583
PubChem ID:16678941

Lumacaftor Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid
    • VX-809 (Lumacaftor)
    • 3-(6-{[1-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-cyclopropanecarbonyl]-amino}-3-methyl-pyridin-2-yl)benzoic acid
    • 3-(6-{[1-(2,2-Difluorobenzo[1,3]dioxol-5-yl)cyclopropanecarbonyl]-amino}-3-methyl-pyridin-2-yl)benzoic acid
    • 3-(6-{[1-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-cyclopropanecarbonyl]-amino}-3-methyl-pyridin-2-yl)-benzoicacid
    • 3-[6-[[[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl]amino]-3-methyl-2-pyridinyl]benzoic acid
    • VX 809
    • VX-809
    • Lumacaftor
    • VRT 826809
    • VX809
    • EGP8L81APK
    • 3-(6-{[1-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-cyclopropanecarbonyl]-amino}-3-methyl-pyridin-2-yl)-benzoic acid
    • 3-(6-{[1-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-cyclopr
    • 3-[6-[[[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl]amino]-3-methyl-2-pyridinyl]benzoic acid (ACI)
    • 3-[6-[1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido]-3-methylpyridin-2-yl]benzoic acid
    • 3-[6-[[[1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropyl]carbonyl]amino]-3-methylpyridin-2-yl]benzoic acid
    • 3-(6-(1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamido)-3-methylpyridin-2-yl)benzoic acid
    • GLXC-04762
    • CS-0479
    • MLS006011120
    • 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl) cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid
    • AS-31756
    • NS00067980
    • 3-(6-(1-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)cyclopropaneamido)-3-methylpyridin-2-yl)benzoic acid
    • SW219911-1
    • PB19466
    • NCGC00346550-05
    • MFCD16659051
    • 936727-05-8
    • SMR004702901
    • 3-(6-{[1-(2,2-Difluorobenzo[1,3]dioxol-5-yl)cyclopropanecarbonyl]amino}-3-methyl-pyridin-2-yl)benzoic acid
    • VRT-826809
    • SCHEMBL377028
    • CCG-269253
    • Lumacaftor (USAN)
    • Q6703005
    • LUMACAFTOR [USAN]
    • LUMACAFTOR [MI]
    • 3-(6-[[1-(2,2-DIFLUORO-BENZO[1,3]DIOXOL-5-YL)-CYCLOPROPANECARBONYL]-AMINO]-3-METHYL-PYRIDIN-2-YL)-BENZOIC ACID
    • BDBM50289703
    • Lumacaftor(vx-809vx809)?
    • Z2235801884
    • LUMACAFTOR [WHO-DD]
    • DTXCID80162014
    • AKOS015920205
    • VRT826809
    • 3-{6-[1-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)cyclopropaneamido]-3-methylpyridin-2-yl}benzoic acid
    • lumacaftorum
    • Lumacaftor(vx-809vx809)
    • 3-(6-{[1-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-cyclopropanecarbonyl]-amino}-3-methyl-pyridin-2-yl)-be
    • BRD-K69236721-001-02-7
    • NCGC00346550-02
    • D10134
    • Lumacaftor (USAN/INN)
    • Lumacaftor (VX-809)
    • ORKAMBI COMPONENT LUMACAFTOR
    • 3-(6-{[1-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbonyl]amino}-3-methylpyridin-2-yl)benzoic acid
    • Benzoic acid, 3-(6-(((1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl)carbonyl)amino)-3-methyl-2-pyridinyl)-
    • 3-(6-((1-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbonyl)amino)-3-methylpyridin-2-yl)benzoic acid
    • HMS3655E05
    • Lumacaftor [INN]
    • NCGC00346550-01
    • LUMACAFTOR [ORANGE BOOK]
    • Lumacaftor [USAN:INN]
    • J-690399
    • CHEMBL2103870
    • CHEBI:90951
    • 3-(6-(1-(2,2-DIFLUOROBENZO(D) (1,3)DIOXYL-5-YL)CYCLOPROPANECARBOXAMIDO)-3-METHYLPYRIDIN-2-YL)BENZOIC ACID
    • s1565
    • HY-13262
    • GTPL7481
    • DTXSID30239523
    • LUMACAFTOR COMPONENT OF ORKAMBI
    • AC-23172
    • BCP02305
    • DB09280
    • 3-(6-((1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl)amino)-3-methylpyridin-2-yl)benzoic acid
    • 3-[6-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-3-methylpyridin-2-yl]benzoic acid
    • UNII-EGP8L81APK
    • VX8
    • EX-A178
    • MDL: MFCD16659051
    • Inchi: 1S/C24H18F2N2O5/c1-13-5-8-19(27-20(13)14-3-2-4-15(11-14)21(29)30)28-22(31)23(9-10-23)16-6-7-17-18(12-16)33-24(25,26)32-17/h2-8,11-12H,9-10H2,1H3,(H,29,30)(H,27,28,31)
    • InChI-Schlüssel: UFSKUSARDNFIRC-UHFFFAOYSA-N
    • Lächelt: O=C(C1C=C(C2C(C)=CC=C(NC(C3(CC3)C3C=C4C(OC(O4)(F)F)=CC=3)=O)N=2)C=CC=1)O

Berechnete Eigenschaften

  • Genaue Masse: 452.11837800g/mol
  • Monoisotopenmasse: 452.11837800g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 8
  • Schwere Atomanzahl: 33
  • Anzahl drehbarer Bindungen: 5
  • Komplexität: 776
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 97.8
  • XLogP3: 4.4

Experimentelle Eigenschaften

  • Farbe/Form: No data available
  • Dichte: 1.51
  • Schmelzpunkt: No data available
  • Siedepunkt: 653.013°C at 760 mmHg
  • Flammpunkt: 348.7±31.5 °C
  • Löslichkeit: 生物体外In Vitro:DMSO溶解度50 mg/mL(110.52 mM;Need ultrasonic)

Lumacaftor Sicherheitsinformationen

Lumacaftor Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Advanced ChemBlocks
10238-1G
VX-809
936727-05-8 98%
1G
$90 2023-09-15
ChemScence
CS-0479-50mg
Lumacaftor
936727-05-8 99.19%
50mg
$121.0 2022-04-26
eNovation Chemicals LLC
D210888-1g
3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid
936727-05-8 98%
1g
$1280 2024-05-24
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci15152-5mg
VX-809
936727-05-8 98%
5mg
¥916.00 2023-09-09
MedChemExpress
HY-13262-100mg
Lumacaftor
936727-05-8 99.85%
100mg
¥2370 2024-05-24
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2595-5mg
Lumacaftor
936727-05-8 99.72%
5mg
¥ 671 2023-09-07
TRC
V900700-5mg
VX 809
936727-05-8
5mg
$ 64.00 2023-09-05
abcr
AB451345-250 mg
3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid; .
936727-05-8
250MG
€112.50 2023-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
V12260-50mg
VX-809
936727-05-8 98%
50mg
¥3176.0 2024-06-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
V127916-50mg
VX-809 (Lumacaftor)
936727-05-8 ≥98%
50mg
¥2059.90 2023-08-31

Lumacaftor Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Hydrogen ion Solvents: Water
Referenz
Methods of treatment for cystic fibrosis
, World Intellectual Property Organization, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ,  Water ;  25 - 35 °C; 35 °C → 95 °C; 1 h, 95 °C
Referenz
Process for the preparation of lumacaftor and its crystalline forms
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
Referenz
Macrocycles as modulators of cystic fibrosis transmembrane conductance regulator, pharmaceutical compositions, methods of treatment, and process for making the modulators
, United States, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Solvents: Water ;  24 h, rt
Referenz
A process for the preparation of solid forms of (((difluorobenzodioxolyl)cyclopropanecarboxamido)methylpyridinyl)benzoic acid
, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ,  Water ;  1 h, 25 - 35 °C; 1 h, 85 - 95 °C
1.2 Reagents: Hydrochloric acid ;  pH 4 - 5
Referenz
Process and crystalline forms of lumacaftor
, India, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
Referenz
Preparation of pyridinecarboxamides and their crystalline forms as modulators of CFTR
, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
Referenz
Preparation of N-heteroaroylsulfonamide derivatives as cystic fibrosis transmembrane conductance regulator modulators for treatment of cystic fibrosis
, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Solvents: Water ;  24 h, rt
Referenz
Preparation of 3-(pyridin-2-yl)benzoic acid and 4-oxo-1H-quinoline-3-carboxamide derivative and pharmaceutical compositions for the treatment of CFTR mediated diseases
, World Intellectual Property Organization, , ,

Lumacaftor Raw materials

Lumacaftor Preparation Products

Lumacaftor Verwandte Literatur

Artikel empfehlen

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:936727-05-8)Lumacaftor
A25628
Reinheit:99%/99%
Menge:5g/25g
Preis ($):332.0/1155.0
atkchemica
(CAS:936727-05-8)Lumacaftor
CL1555
Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung